Octyl b-D-thiomaltopyranoside

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Octyl b-D-thiomaltopyranoside is a derivative of pyranose . It is used as a non-ionic detergent for solubilization and reconstitution of membrane proteins . It is also used as an exploratory biomedical aid for various ailments in the pharmaceutical realm .

Synthesis Analysis

Octyl b-D-thiomaltopyranoside has been used in the synthesis of hybrid liposomes composed of 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC), cholesterol, and octyl-β-D-glucopyranoside (OGP). These lipid/sugar materials have potential properties to be used as nanovesicles for drug delivery .Molecular Structure Analysis

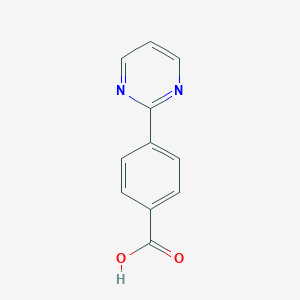

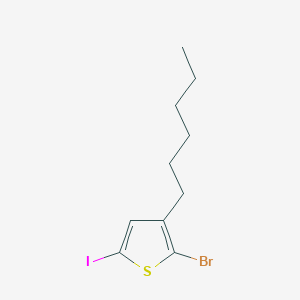

The molecular formula of Octyl b-D-thiomaltopyranoside is C20H38O10S . The molecular weight is 470.57 .Chemical Reactions Analysis

Octyl b-D-thiomaltopyranoside has been used in the synthesis of hybrid liposomes. It has been found that Octyl b-D-thiomaltopyranoside combined with cholesterol modifies thermodynamic parameters of membranes such as phase transition temperature, enthalpy change, and cooperativity .Physical And Chemical Properties Analysis

Octyl b-D-thiomaltopyranoside appears as a powder and is solid in its physical state . It has a predicted boiling point of 706.4° C at 760 mmHg and a predicted density of 1.4 g/cm^3 .Aplicaciones Científicas De Investigación

Membrane Protein Purification and Crystallization

Octyl β-D-thiomaltopyranoside is commonly used in the purification and crystallization of membrane proteins. It belongs to the family of maltoside detergents and has a hydrophilic head group and a lipophilic tail group, enabling it to interact with both water-soluble and membrane-bound proteins without disrupting their structure or function .

Mecanismo De Acción

Target of Action

Octyl β-D-thiomaltopyranoside (OTM) is a nonionic detergent that primarily targets membrane proteins . Membrane proteins play a crucial role in various biological functions, including signal transduction, transport of molecules, and cell adhesion .

Mode of Action

OTM interacts with its targets through its hydrophilic head group and lipophilic tail group . This dual nature allows it to interact with both water-soluble and membrane-bound proteins . OTM is known for its ability to solubilize integral membrane proteins without disrupting their structure or function .

Biochemical Pathways

The specific biochemical pathways affected by OTM are largely dependent on the membrane proteins it interacts with. By solubilizing these proteins, OTM can influence a variety of biochemical pathways related to the functions of these proteins .

Pharmacokinetics

As a biochemical reagent, it is commonly used in vitro for research purposes . Its impact on bioavailability would therefore be primarily relevant in the context of its ability to solubilize membrane proteins.

Result of Action

The molecular and cellular effects of OTM’s action are primarily related to its ability to solubilize membrane proteins without disrupting their structure or function . This makes it an invaluable tool in biochemical and biophysical research .

Action Environment

The action, efficacy, and stability of OTM can be influenced by various environmental factors. It’s worth noting that OTM is commonly used in a controlled laboratory environment for research purposes .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-4,5-dihydroxy-2-(hydroxymethyl)-6-octylsulfanyloxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H38O10S/c1-2-3-4-5-6-7-8-31-20-17(27)15(25)18(12(10-22)29-20)30-19-16(26)14(24)13(23)11(9-21)28-19/h11-27H,2-10H2,1H3/t11-,12-,13-,14+,15-,16-,17-,18-,19-,20+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHBBNAKIOKQRJS-NQXZFOFXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCSC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCS[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H38O10S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70470574 |

Source

|

| Record name | Octyl b-D-thiomaltopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70470574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

470.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Octyl b-D-thiomaltopyranoside | |

CAS RN |

148616-91-5 |

Source

|

| Record name | Octyl b-D-thiomaltopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70470574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Benzyl-6-oxa-2-azabicyclo[3.2.1]octan-7-one](/img/structure/B174520.png)

![(2R,10bR)-2-ethoxy-2,5,6,10b-tetrahydro-1H-[1,2]oxazolo[3,2-a]isoquinoline](/img/structure/B174528.png)